Neohesperidin -

Neohesperidin

Catalog Number: EVT-7958423
CAS Number:
Molecular Formula: C28H34O15
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hesperetin 7-neohesperidoside is a glycoside and a member of flavonoids.
Neohesperidin is a natural product found in Citrus maxima, Citrus wilsonii, and other organisms with data available.
Source and Classification

Neohesperidin is classified as a flavonoid glycoside, specifically a derivative of hesperidin. It is found predominantly in citrus fruits, where it contributes to their flavor and potential health benefits. The compound is known for its sweet taste, which has led to its use as a natural sweetener in food products. In terms of chemical classification, neohesperidin can be categorized under:

  • Flavonoids: A large group of plant compounds known for their antioxidant properties.
  • Glycosides: Compounds where a sugar molecule is bound to a non-sugar moiety.
Synthesis Analysis

The synthesis of neohesperidin can be achieved through several methods:

  1. Extraction from Citrus Peels: The most traditional method involves extracting neohesperidin from the peels of citrus fruits using solvents like ethanol or methanol.
  2. Enzymatic Synthesis: A notable method involves the use of immobilized lipases for esterification reactions. For instance, in one study, neohesperidin was modified to enhance its lipophilicity by reacting it with vinyl propionate using immobilized lipase Novozym 435 at 50°C for 24 hours. The reaction conditions were optimized for substrate conversion rates .
  3. Microbial Synthesis: Recent advancements have introduced microbial-driven methods, such as yeast-mediated hydrogenation, which can yield high amounts of neohesperidin dihydrochalcone—over 83% yield reported .
Molecular Structure Analysis

Neohesperidin has a complex molecular structure characterized by:

  • Chemical Formula: C21H24O10
  • Molecular Weight: 432.41 g/mol
  • Structure: It consists of a flavanone backbone with two sugar moieties attached. The structure can be represented as follows:
C21H24O10\text{C}_{21}\text{H}_{24}\text{O}_{10}

The specific arrangement of hydroxyl groups and sugar units contributes to its solubility and bioactivity.

Chemical Reactions Analysis

Neohesperidin participates in several chemical reactions:

  1. Esterification: Neohesperidin can undergo esterification reactions to form derivatives that exhibit improved solubility and bioavailability.
  2. Hydrogenation: In microbial synthesis, neohesperidin can be reduced to form neohesperidin dihydrochalcone, enhancing its sweetness profile and stability .
  3. Glycosylation: Neohesperidin can also react with various glycosyl donors to form glycosides that may have enhanced properties or applications.
Mechanism of Action

The mechanism of action of neohesperidin is multifaceted:

  • Antioxidant Activity: Neohesperidin exhibits significant antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Flavor Modulation: As a sweet compound, it interacts with taste receptors to enhance sweetness perception without contributing calories.
Physical and Chemical Properties Analysis

Neohesperidin possesses several notable physical and chemical properties:

  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and methanol.
  • Melting Point: Approximately 160-162°C.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or light.

These properties influence its applicability in food science and pharmacology.

Applications

Neohesperidin has diverse applications across various fields:

  1. Food Industry: Used as a natural sweetener and flavor enhancer due to its sweetness profile.
  2. Pharmaceuticals: Explored for its potential therapeutic effects against conditions like diabetes and inflammation.
  3. Cosmetics: Incorporated into skincare products for its antioxidant properties.
  4. Nutraceuticals: Investigated for health benefits related to cardiovascular health and metabolic disorders.
Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Citrus Species

The biosynthesis of neohesperidin in citrus species occurs through the phenylpropanoid pathway, converging with the flavonoid branch at naringenin chalcone. The pathway involves several enzymatic transformations:

  • Core flavonoid backbone formation: Phenylalanine ammonia-lyase (PAL) initiates the pathway by converting phenylalanine to cinnamate, leading to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes this to the flavanone naringenin, the universal precursor for citrus flavanones [6] [9].

  • Hydroxylation and methylation: Flavanone 3β-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin, yielding dihydrokaempferol. Further hydroxylation by flavonoid 3'-hydroxylase (F3'H) produces dihydroquercetin. Specific O-methyltransferases (OMTs) then methylate the 4' position, transforming naringenin into hesperetin [4] [6].

  • Glycosylation specific to neohesperidin: A critical branching point distinguishes neohesperidin biosynthesis from related compounds like hesperidin. Flavanone-7-O-glucosyltransferase (7-O-GT) first glucosylates hesperetin at the 7-position, forming hesperetin-7-O-glucoside (prunin). This intermediate is then specifically rhamnosylated by a 1,2-rhamnosyltransferase (1,2-RT). This enzyme attaches rhamnose from UDP-rhamnose to the glucose moiety at its 2-position, creating the neohesperidose disaccharide (α-1,2-rhamnosylglucose) characteristic of neohesperidin. In contrast, hesperidin biosynthesis employs a 1,6-rhamnosyltransferase (1,6-RT), resulting in the rutinose disaccharide (α-1,6-rhamnosylglucose) [4] [6] [9].

  • Compartmentalization and accumulation: Neohesperidin accumulates predominantly in immature fruit peels and young leaves of bitter citrus species like Seville orange (C. aurantium) and sour orange (C. bigaradia), acting as a natural pest deterrent. Its concentration peaks during early fruit development stages (30-90 days after blooming) before gradually declining [4] [8].

Table 1: Key Enzymes in Neohesperidin Biosynthesis in Citrus

EnzymeEC NumberSubstrateProductRole in Pathway
Phenylalanine ammonia-lyase (PAL)EC 4.3.1.24PhenylalanineCinnamateEntry into phenylpropanoid pathway
Chalcone synthase (CHS)EC 2.3.1.744-Coumaroyl-CoA + Malonyl-CoANaringenin chalconeForms flavonoid backbone
Chalcone isomerase (CHI)EC 5.5.1.6Naringenin chalconeNaringeninCyclizes chalcone to flavanone
Flavanone 3β-hydroxylase (F3H)EC 1.14.11.9NaringeninDihydrokaempferolIntroduces C3 hydroxyl (for some flavonoids)
Flavonoid 3'-hydroxylase (F3'H)EC 1.14.14.1Naringenin/DihydrokaempferolEriodictyol/DihydroquercetinIntroduces B-ring hydroxyl
O-Methyltransferase (OMT)EC 2.1.1.xEriodictyolHesperetinMethylates 4' hydroxyl
Flavanone 7-O-glucosyltransferase (7-O-GT)EC 2.4.1.185HesperetinHesperetin-7-O-glucoside (Prunin)Adds glucose at 7-position
Flavonoid 1,2-rhamnosyltransferase (1,2-RT)EC 2.4.1.-PruninNeohesperidinAdds rhamnose (1→2) to glucose

Biotransformation of Neohesperidin to Dihydrochalcone Derivatives

Neohesperidin serves as the direct precursor for the industrial production of the intense sweetener neohesperidin dihydrochalcone (NHDC). This transformation involves a two-step chemical or enzymatic biotransformation process:

  • Alkaline Isomerization (Chalcone Formation): Under strongly alkaline conditions (e.g., NaOH or KOH, pH >10), the C-ring of neohesperidin opens. This occurs via nucleophilic attack on the carbonyl carbon of the heterocyclic C-ring, breaking the bond between C2 and C1', converting the flavanone into its corresponding chalcone isomer, neohesperidin chalcone. This step is typically non-enzymatic and chemical [5] [9].

  • Hydrogenation (Dihydrochalcone Formation):

  • Chemical Catalysis (Traditional Method): The neohesperidin chalcone undergoes catalytic hydrogenation using a metal catalyst (commonly palladium on carbon - Pd/C) under hydrogen pressure (H₂, ~50-100 psi). This hydrogenates the α,β-unsaturated double bond (between Cα and Cβ) of the chalcone's open chain, yielding NHDC (C₂₈H₃₆O₁₅). Challenges include high cost of catalysts, potential over-hydrogenation, and the requirement for specialized high-pressure equipment [5] [9].
  • Microbial Biotransformation (Emerging Method): Recent advancements utilize engineered yeast strains (e.g., Saccharomyces cerevisiae) expressing specific reductases. These yeasts perform stereoselective hydrogenation of the chalcone's double bond using endogenous reducing equivalents (e.g., NADPH). This method offers significant advantages: higher selectivity (minimizing side products), ambient temperature/pressure conditions, enhanced safety, and improved sustainability. Yields exceeding 83% NHDC have been reported using this biocatalytic approach [2]. Furthermore, research demonstrates the feasibility of one-pot, two-step biosynthesis, combining yeast-mediated hydrogenation with Aspergillus niger whole-cell hydrolysis to produce not only NHDC but also potential downstream sweeteners like hesperetin dihydrochalcone-7-O-glucoside (HDC-G) and hesperetin dihydrochalcone (HDC) directly from neohesperidin chalcone [2].

Table 2: Methods for NHDC Production from Neohesperidin

StepMethodKey Conditions/AgentsProductAdvantagesDisadvantages/Limitations
Ring Opening (Chalcone Formation)Chemical Alkaline HydrolysisNaOH/KOH (pH >10), Elevated temperatureNeohesperidin ChalconeHigh efficiency, ScalableHarsh conditions, High energy input
Hydrogenation (Dihydrochalcone Formation)Chemical Catalytic HydrogenationH₂ gas, Pd/C catalyst, High pressure (50-100 psi)NHDCWell-established processCostly catalyst, Safety risks (H₂ pressure), Potential over-reduction
Microbial BiotransformationEngineered yeast (e.g., S. cerevisiae), NADPH regenerationNHDCHigh selectivity (>83%), Ambient conditions, Sustainable, SafeRequires metabolic engineering, Optimization ongoing
Combined BiocatalysisEngineered yeast + A. niger whole cellsNHDC, HDC-G, HDCOne-pot cascade, Potential for diverse sweetenersComplex process control

Role of Glycosyltransferases in Flavonoid Modification

Glycosylation, primarily catalyzed by UDP-glycosyltransferases (UGTs), is fundamental to neohesperidin's structure, solubility, bioactivity, and taste profile. These enzymes transfer activated sugar moieties (UDP-sugars) to specific hydroxyl groups on flavonoid aglycones:

  • Specificity and Catalysis: The UGT superfamily in plants contains a highly conserved 44-amino acid PSPG motif (Plant Secondary Product Glycosyltransferase) at the C-terminus. This motif is responsible for binding the UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose). UGTs exhibit varying degrees of regioselectivity. For instance, the flavonoid 7-O-glucosyltransferase (7-O-GT) in Citrus sinensis (sweet orange) specifically glucosylates the 7-OH position of hesperetin, naringenin, and other flavanones/ flavones. Subsequent rhamnosylation requires distinct rhamnosyltransferases (RTs). The 1,2-RT specifically recognizes hesperetin-7-O-glucoside (prunin) and transfers rhamnose from UDP-rhamnose to the 2''-OH of the glucose moiety, forming the bitter neohesperidose (characteristic of neohesperidin). Conversely, a 1,6-RT transfers rhamnose to the 6''-OH of glucose, forming rutinose (characteristic of hesperidin) [3] [6].

  • Structural Basis for Specificity: Structural studies (e.g., on VvGT1 from grape) reveal that UGTs adopt a GT-B fold with two Rossmann-like domains. The N-terminal domain binds the acceptor substrate (flavonoid aglycone), while the C-terminal domain binds the UDP-sugar donor. Key residues within the acceptor binding pocket determine regiospecificity. Mutagenesis studies show that altering residues near the catalytic site can shift sugar donor preference (e.g., from UDP-glucose to UDP-xylose) or even alter regioselectivity. For example, a mutant glycosyltransferase (PhUGTP141G) was engineered to specifically utilize UDP-xylose [3] [6] [10].

  • Metabolic Engineering Applications: The limited natural availability of neohesperidin (mainly in bitter citrus) spurred efforts to produce it biotechnologically from abundant hesperidin (found in sweet orange peel waste). A key strategy involves metabolically engineered plant cell cultures or microbial systems expressing recombinant citrus UGTs. Success has been achieved by expressing a recombinant flavanone-7-O-glucoside-2-O-rhamnosyltransferase (1,2-RT) in plant cell cultures. This enzyme efficiently converts hesperetin-7-O-glucoside (derived from hesperidin hydrolysis) into neohesperidin, providing a feasible route for large-scale production from low-value citrus byproducts [9] [6].

Microbial Degradation and Metabolite Profiling

NHDC and its precursors undergo significant biotransformation by gut microbiota, generating bioactive metabolites with distinct physiological effects:

  • Degradation Pathway: Upon ingestion, NHDC (C₂₈H₃₆O₁₅) is poorly absorbed in the upper gastrointestinal tract. In the colon, it undergoes sequential hydrolysis by bacterial glycosidases. Initial α-rhamnosidases cleave the terminal rhamnose from the neohesperidose disaccharide, yielding hesperetin dihydrochalcone-7-O-glucoside (HDC-G). Subsequent β-glucosidases hydrolyze the remaining glucoside bond, releasing the aglycone hesperetin dihydrochalcone (HDC) and the disaccharide neohesperidose (further degraded to rhamnose and glucose). HDC can undergo further microbial metabolism, including C-ring cleavage and reduction/dehydroxylation, yielding smaller phenolic acids like 3-(3-hydroxy-4-methoxyphenyl)propionic acid (HMPA) [5] [7] [2].

  • Metabolite Identification and Profiling: Advanced analytical techniques (UPLC-ESI-QTOF-MS/MS, HPLC-ECD) are essential for identifying and quantifying NHDC metabolites in complex biological matrices like feces, plasma, and urine. Key microbial metabolites include:

  • HDC-G: Identified by [M-H]⁻ ion at m/z 491.1445 and MS/MS fragments corresponding to loss of glucose (162 Da).
  • HDC: Identified by [M-H]⁻ ion at m/z 329.1032. MS/MS shows fragments characteristic of the dihydrochalcone aglycone.
  • HMPA: Identified by [M-H]⁻ ion at m/z 181.0506. Confirmed by comparison with authentic standards.
  • 4-HNE-HDC Conjugates: HDC, structurally similar to phloretin, acts as a potent carbonyl scavenger. It traps the toxic lipid peroxidation product 4-hydroxynonenal (4-HNE) via 1,2-addition (at the aldehyde) and/or 1,4-Michael addition (at the α,β-unsaturated aldehyde), forming covalent adducts. Multiple adducts (e.g., mono-4-HNE HDC conjugate) have been purified from in vitro reactions and characterized by NMR spectroscopy (¹H, ¹³C, HSQC, HMBC). These conjugates are also detected in vivo in mouse fecal samples after NHDC/HDC administration, with levels increasing dose-dependently [7].
  • Biological Significance of Metabolites: The microbial transformation of NHDC has significant physiological implications:
  • HDC as a Bioactive Metabolite: HDC is the primary bioavailable metabolite responsible for many systemic effects attributed to NHDC intake. Its most significant identified activity is the detoxification of 4-HNE. By forming stable HDC-4-HNE conjugates, HDC reduces carbonyl stress and protects tissues from the damaging effects (protein adduct formation, inflammation, apoptosis) of this highly reactive aldehyde, potentially mitigating risks associated with chronic diseases like atherosclerosis, neurodegeneration, and diabetes [7].
  • Modulation of Gut Microbiota: Studies indicate NHDC itself can influence gut microbial composition. Specifically, it enhances the population abundance of Lactobacillaceae by reducing the lag phase of Lactobacillus growth and enhancing the expression of bacterial sugar transporters. This effect appears to be mediated by a bacterial plasma membrane receptor [5].

Table 3: Key Microbial Metabolites of Neohesperidin Dihydrochalcone (NHDC)

MetaboliteMolecular FormulaMolecular Weight (Da)Primary Route of FormationKey Bioactivity/FunctionDetection Method
Hesperetin DHC-7-O-glucoside (HDC-G)C₂₂H₂₈O₁₁492.15 ([M+FA-H]⁻)Rhamnosidase cleavage of NHDCIntermediate metaboliteUPLC-ESI-QTOF-MS/MS
Hesperetin Dihydrochalcone (HDC) AglyconeC₁₆H₁₈O₅330.11 ([M+FA-H]⁻)Glucosidase cleavage of HDC-GPrimary bioactive metabolite; 4-HNE scavengerUPLC-ESI-QTOF-MS/MS, NMR
3-(3-Hydroxy-4-Methoxyphenyl)Propionic Acid (HMPA)C₁₀H₁₂O₄196.07C-ring cleavage & reduction of HDCMicrobial end-product, absorbedLC-MS, Comparison with standards
HDC-4-HNE Conjugate (1,2-Adduct)C₂₅H₃₂O₈484.21 ([M+FA-H]⁻)Covalent trapping of 4-HNE by HDC (aldehyde addition)Detoxification of lipid peroxidation aldehyde (4-HNE)UHPLC-MS/MS, NMR (purified)
HDC-4-HNE Conjugate (1,4-Michael Adduct)C₂₅H₃₂O₈484.21 ([M+FA-H]⁻)Covalent trapping of 4-HNE by HDC (double bond add.)Detoxification of lipid peroxidation aldehyde (4-HNE)UHPLC-MS/MS, NMR (purified)
Mono-4-HNE HDC ConjugateC₂₅H₃₂O₈484.21 ([M+FA-H]⁻)Predominant in vivo conjugate (likely 1,2-adduct)Biomarker of 4-HNE trapping activity in vivoUHPLC-MS/MS (fecal/plasma samples)

Properties

Product Name

Neohesperidin

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3

InChI Key

ARGKVCXINMKCAZ-UHFFFAOYSA-N

Solubility

2041 mg/L @ 25 °C (est)

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

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